![molecular formula C20H20F3N5O3 B3018034 2-(2-Methoxyethyl)-4,7,8-trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione CAS No. 878734-23-7](/img/structure/B3018034.png)
2-(2-Methoxyethyl)-4,7,8-trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex imidazole derivatives is a topic of significant interest due to their potential biological activities. The papers provided detail various synthetic routes for different imidazole and purine analogs. For instance, the synthesis of imidazo[1,2-a]pyridines from 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones is described, which involves a reaction with triethylamine . Another synthesis route is for 2-(2,4-difluorophenyl)-4,5-bis(4-methoxyphenyl)imidazole, starting from barium [14C] carbonate and proceeding through several stages to achieve a radiochemically pure product . Additionally, the synthesis of 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones as anticancer agents is reported, highlighting the importance of the N-(2-morpholinoethyl) group and a 2-substituted imidazole segment . The intramolecular alkylation of 8-alkyl- or 8-phenyl-9-(2-mesyloxyethyl)-1-methyl-9H-purine-2,6(1H,3H)-diones to obtain 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones is another synthetic approach discussed .
Molecular Structure Analysis
The molecular structures of imidazole derivatives are crucial for their biological activity. The papers describe various substitutions on the imidazole ring that influence the activity of these compounds. For example, the presence of a 3-chloro-4-methoxyphenyl group on a naphthoquinone skeleton has been shown to exhibit good antiproliferative activity . The molecular docking studies of certain compounds indicate the importance of the 3D pharmacophore and the interactions with biological targets . The structural analysis of compounds obtained from the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates, leading to novel spiro-linked and imidazoline derivatives, also emphasizes the significance of the molecular framework .
Chemical Reactions Analysis
The chemical reactivity of imidazole derivatives is diverse, as evidenced by the various reactions described in the papers. The oxidative coupling of 2-aminopyridines with β-keto esters and 1,3-diones to form imidazo[1,2-a]pyridines is one such reaction, which is mediated by bis(acetyloxy)(phenyl)-λ³-iodane . The reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates to yield novel 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones is another example of the chemical versatility of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives, such as their lipophilicity and metabolic stability, are critical for their pharmacological profiles. The evaluation of these properties using techniques like micellar electrokinetic chromatography (MEKC) and human liver microsomes (HLM) models provides insights into the potential of these compounds as therapeutic agents . The antioxidant and antimicrobial activities of new imidazole derivatives, as well as their quantitative structure–activity relationships (QSAR), are also discussed, highlighting the relationship between molecular descriptors and biological activity .
Aplicaciones Científicas De Investigación
High-Performance Liquid Chromatography (HPLC)
HPLC for Analysis of Anti-inflammatory Agents : A study detailed the use of HPLC for determining plasma and urine levels of a new anti-inflammatory substance, highlighting the precision of HPLC in analyzing the presence and concentration of specific compounds within biological samples (Krause, 1981).
Cardiotonic Agents
Hemodynamic Effects : Research has explored the hemodynamic effects of cardiotonic agents, providing insights into their therapeutic potentials for heart conditions. For instance, AR-L 115 BS has been examined for its efficacy following both intravenous and oral administration, demonstrating its promise as an inotropic agent for treating chronic heart failure (Thormann, Kramer, & Schlepper, 1981).
Metabolite Identification
Identification of Urinary Metabolites : The identification of metabolites for substances like 3-(4-Methoxybenzoyl)-1-pentylindole (RCS-4) through gas chromatography-mass spectrometry (GC-MS) underscores the importance of advanced analytical methods in understanding the metabolism and excretion of synthetic compounds (Kavanagh, Grigoryev, Melnik, & Simonov, 2012).
Imidazole Derivatives
Exploration of Imidazole Derivatives : Studies on various imidazole derivatives provide a glimpse into the broad utility of this class of compounds in scientific research, including their roles in therapeutic applications and as markers in diagnostic procedures. For example, tridione (3, 5, 5-trimethyloxazolidine-2, 4-dione) has been reported for its anticonvulsant properties, demonstrating the diverse functional potential of imidazole-related compounds (Thorne, 1945).
Endocrine Disrupting Chemicals (EDCs)
Detection of EDCs : The detection of phenolic endocrine-disrupting chemicals in maternal blood plasma and amniotic fluid illustrates the concern over environmental and health impacts of various chemicals, including those related to the imidazole class, and highlights the need for monitoring exposure levels to protect human health (Shekhar et al., 2017).
Propiedades
IUPAC Name |
2-(2-methoxyethyl)-4,7,8-trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N5O3/c1-11-12(2)28-15-16(25(3)19(30)26(17(15)29)9-10-31-4)24-18(28)27(11)14-7-5-13(6-8-14)20(21,22)23/h5-8H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHOIMOHYVDPAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)C(F)(F)F)N(C(=O)N(C3=O)CCOC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyethyl)-4,7,8-trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

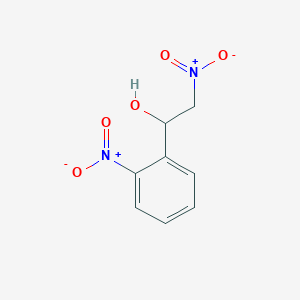
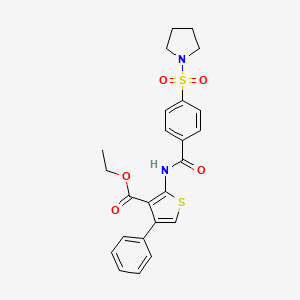
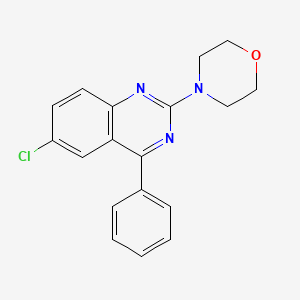
![6-(furan-2-ylmethyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3017954.png)
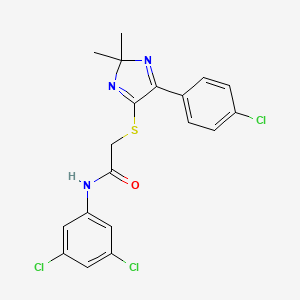
![5-(4-tert-Butyl-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B3017958.png)
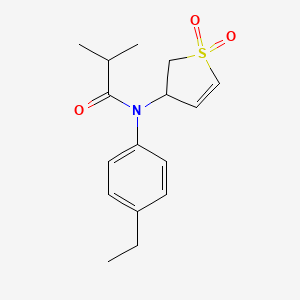
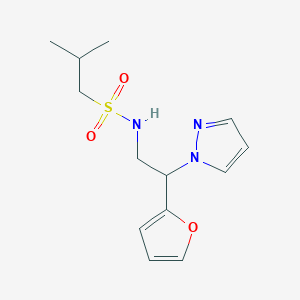
![2-(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenoxy)-N-(2-methoxyethyl)nicotinamide](/img/structure/B3017961.png)
![4-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3017963.png)
![{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/no-structure.png)
![3,4-dichloro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide](/img/structure/B3017966.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B3017968.png)
![N-(3-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3017970.png)